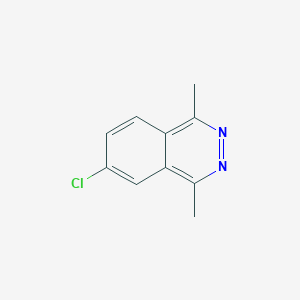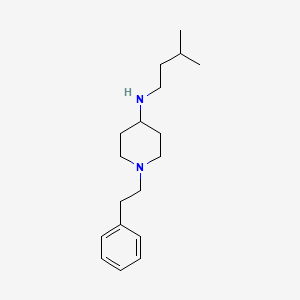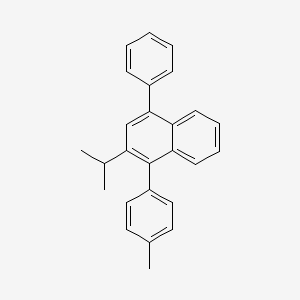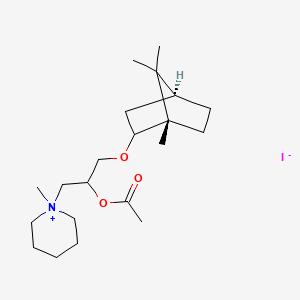
C21H38Ino3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C21H38Ino3 is known as 3-Quinuclidinyl benzilate. It is a white crystalline powder with a bitter taste and no odor. This compound is notable for its stability in most solvents and its ability to function as a competitive inhibitor of acetylcholine at muscarinic receptor sites in smooth muscle, exocrine glands, autonomic ganglia, and the brain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinyl benzilate typically involves the esterification of benzilic acid with 3-quinuclidinol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of 3-Quinuclidinyl benzilate .
Industrial Production Methods
Industrial production of 3-Quinuclidinyl benzilate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
3-Quinuclidinyl benzilate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
3-Quinuclidinyl benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies of acetylcholine receptors and their role in various physiological processes.
Medicine: It has been investigated for its potential therapeutic effects in treating conditions related to acetylcholine dysfunction.
Industry: The compound is used in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes
作用机制
3-Quinuclidinyl benzilate exerts its effects by functioning as a competitive inhibitor of acetylcholine at muscarinic receptor sites. This inhibition reduces the effective concentration of acetylcholine, leading to various physiological effects. The compound primarily affects the peripheral nervous system, but it also has significant effects on the central nervous system, including causing stupor, confusion, and hallucinations .
相似化合物的比较
Similar Compounds
Atropine: Another muscarinic receptor antagonist with similar effects but different chemical structure.
Scopolamine: Shares similar pharmacological properties but has a different molecular composition.
Benztropine: Used in the treatment of Parkinson’s disease and has similar anticholinergic effects
Uniqueness
3-Quinuclidinyl benzilate is unique due to its high potency and long duration of action compared to other muscarinic receptor antagonists. Its stability in various solvents and resistance to degradation also make it distinct .
属性
分子式 |
C21H38INO3 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC 名称 |
[1-(1-methylpiperidin-1-ium-1-yl)-3-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]propan-2-yl] acetate;iodide |
InChI |
InChI=1S/C21H38NO3.HI/c1-16(23)25-18(14-22(5)11-7-6-8-12-22)15-24-19-13-17-9-10-21(19,4)20(17,2)3;/h17-19H,6-15H2,1-5H3;1H/q+1;/p-1/t17-,18?,19?,21+;/m0./s1 |
InChI 键 |
NVMDMJAJFOBLHM-VXIHQUKFSA-M |
手性 SMILES |
CC(=O)OC(C[N+]1(CCCCC1)C)COC2C[C@@H]3CC[C@]2(C3(C)C)C.[I-] |
规范 SMILES |
CC(=O)OC(C[N+]1(CCCCC1)C)COC2CC3CCC2(C3(C)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea](/img/structure/B12635043.png)
![Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro-](/img/structure/B12635050.png)
![[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12635054.png)
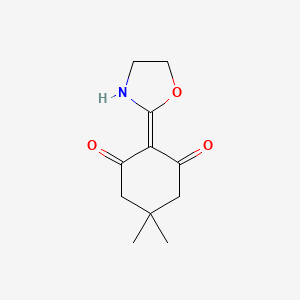
![[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12635078.png)
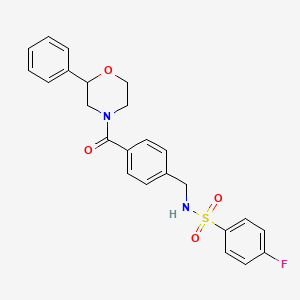
![2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B12635095.png)
![Acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]-](/img/structure/B12635100.png)
![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)

